

Navigating the Solubility Landscape of Methyl 2,2-dichloropropionate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2,2-dichloropropionate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available data on the solubility of **methyl 2,2-dichloropropionate** in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature for this compound, this document provides key physical properties, qualitative solubility information inferred from structurally similar compounds, and a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methods required to assess the solubility of **methyl 2,2-dichloropropionate** in their specific applications.

Physicochemical Properties of Methyl 2,2-dichloropropionate

A clear understanding of the physical and chemical properties of **methyl 2,2-dichloropropionate** is fundamental to predicting its behavior in various solvent systems. The following table summarizes the key properties of this compound.

Property	Value
CAS Number	17640-02-7
Molecular Formula	C ₄ H ₆ Cl ₂ O ₂
Molecular Weight	156.99 g/mol
Boiling Point	143.5 °C at 760 mmHg[1]
Density	1.299 g/cm ³ [1]
Flash Point	50.5 °C[1]
Vapor Pressure	5.32 mmHg at 25°C[1]
Water Solubility	Insoluble

Solubility in Organic Solvents: An Inferential Analysis

Direct quantitative data on the solubility of **methyl 2,2-dichloropropionate** in various organic solvents is scarce in the current literature. However, by examining the solubility of structurally analogous compounds—methyl 2-chloropropionate and methyl 2,3-dichloropropionate—we can infer a likely solubility profile. Esters of this nature are generally soluble in a range of common organic solvents. The data for these related compounds strongly suggests that **methyl 2,2-dichloropropionate** will exhibit good solubility in polar aprotic and non-polar organic solvents.

Compound	Solvent	Solubility
Methyl 2-chloropropionate	Chloroform	Slightly Soluble[2]
Ethyl Acetate	Slightly Soluble[2]	Soluble[4]
Methanol	Slightly Soluble[2]	
Ethanol	Soluble[3]	
Ether	Soluble[3]	
Methyl 2,3-dichloropropionate	Ether	
Acetone	Soluble[4]	Soluble[4]
Ethanol	Soluble[4]	

Disclaimer: The data presented in this table is for structurally related compounds and should be used as a qualitative guide to predict the solubility of **methyl 2,2-dichloropropionate**.

Experimental verification is crucial for obtaining precise solubility data for the target compound.

Experimental Protocol for Solubility Determination

To address the existing data gap, a standardized experimental protocol is essential for determining the precise solubility of **methyl 2,2-dichloropropionate** in various organic solvents. The following details a common and reliable method.

Objective: To quantitatively determine the solubility of **methyl 2,2-dichloropropionate** in a selection of organic solvents at a specified temperature.

Materials:

- **Methyl 2,2-dichloropropionate** (high purity)
- Selected organic solvents (analytical grade)
- Volumetric flasks
- Analytical balance

- Temperature-controlled shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Syringes and syringe filters (0.22 μm)
- Vials

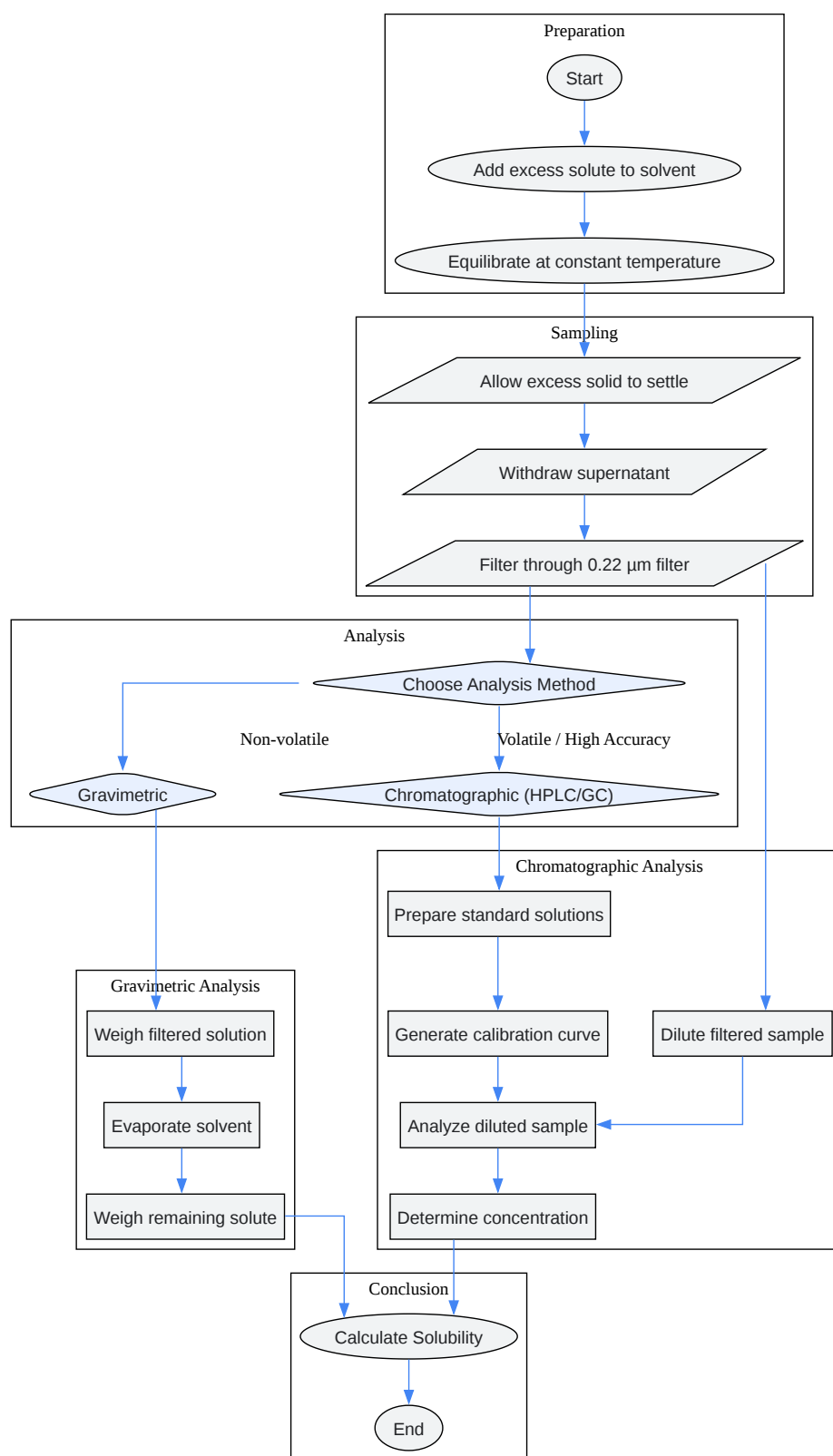
Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **methyl 2,2-dichloropropionate** to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
 - Equilibrate the vials in a temperature-controlled shaker or water bath at the desired temperature for a minimum of 24 hours to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a 0.22 μm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
- Gravimetric Analysis (for non-volatile solvents):
 - Weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of **methyl 2,2-dichloropropionate**.

- Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved solute.
- Calculate the solubility in g/L or other appropriate units.
- Chromatographic Analysis (HPLC/GC):
 - Prepare a series of standard solutions of **methyl 2,2-dichloropropionate** of known concentrations in the solvent of interest.
 - Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
 - Analyze the diluted sample and determine the concentration of **methyl 2,2-dichloropropionate** from the calibration curve.
 - Calculate the original solubility, accounting for the dilution factor.
- Data Reporting:
 - Express the solubility in terms of mass per volume (e.g., mg/mL or g/L) or as a mole fraction.
 - Record the temperature at which the solubility was determined.
 - Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **methyl 2,2-dichloropropionate**.



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Caption: Experimental workflow for solubility determination.

This guide provides a starting point for researchers working with **methyl 2,2-dichloropropionate**. While direct solubility data is limited, the provided information on its physicochemical properties, inferred solubility from related compounds, and a robust experimental protocol will facilitate its effective use in research and development.

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